molecular formula C10H22N2 B2535908 1,2-Cyclohexanediamine, N,N-diethyl-, trans- CAS No. 67579-84-4

1,2-Cyclohexanediamine, N,N-diethyl-, trans-

Cat. No.: B2535908
CAS No.: 67579-84-4
M. Wt: 170.3
InChI Key: VTVCXLUDVDCEBU-UWVGGRQHSA-N
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Description

1,2-Cyclohexanediamine, N,N-diethyl-, trans- is a chemical compound with the molecular formula C10H22N2. It is a derivative of cyclohexane, where two amine groups are attached to the first and second carbon atoms in a trans configuration. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclohexanediamine, N,N-diethyl-, trans- typically involves the reaction of cyclohexane with diethylamine in the presence of a catalyst. One common method is the hydrogenation of 1,2-dicyanocyclohexane followed by reductive amination with diethylamine. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of 1,2-Cyclohexanediamine, N,N-diethyl-, trans- is carried out in large reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also common to ensure consistent production rates and quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N,N-diethyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,2-Cyclohexanediamine, N,N-diethyl-, trans- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, N,N-diethyl-, trans- involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties and are used in various chemical transformations. The pathways involved often include coordination to metal centers and subsequent activation of substrates.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminocyclohexane: A similar compound with two amine groups but without the diethyl substitution.

    N,N-Dimethyl-1,2-cyclohexanediamine: Another derivative with methyl groups instead of ethyl groups.

    1,2-Dicyanocyclohexane: A precursor used in the synthesis of 1,2-Cyclohexanediamine, N,N-diethyl-, trans-.

Uniqueness

1,2-Cyclohexanediamine, N,N-diethyl-, trans- is unique due to its specific diethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence its coordination behavior, making it a valuable ligand in various catalytic processes.

Properties

IUPAC Name

(1R,2R)-2-N,2-N-diethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h9-10H,3-8,11H2,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVCXLUDVDCEBU-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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